molecular formula C7H12N2S B2422149 methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine CAS No. 1566395-51-4

methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine

Cat. No.: B2422149
CAS No.: 1566395-51-4
M. Wt: 156.25
InChI Key: GOMNYPVBRVNADR-UHFFFAOYSA-N
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Description

methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and vitamins . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. One common method involves the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . The reaction conditions often include conventional heating or ultrasonic irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Antibacterial Activity

Thiazole derivatives, including methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine, have shown significant antibacterial properties. Studies indicate that compounds with thiazole rings can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

  • A related thiazole derivative exhibited broad-spectrum antibacterial activity against various microbial strains, making it a potential candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored through various case studies:

  • Case Study 1: A structurally similar thiazole compound demonstrated significant inhibition of tumor growth in both in vitro and in vivo models. The study highlighted that modifications on the thiazole ring significantly enhance cytotoxicity against multiple cancer cell lines .
  • Case Study 2: Research involving N-acylated thiazoles revealed strong selectivity against human lung adenocarcinoma cells (A549), with IC50 values indicating effective anticancer activity .
CompoundCell Line TestedIC50 Value (µM)
Compound 19A54923.30 ± 0.35
Compound 20U251<25

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented:

  • Certain thiazoles have shown protective effects in animal models of seizures, suggesting their potential as therapeutic agents for epilepsy. The mechanism often involves modulation of neurotransmitter systems or ion channels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives like sulfathiazole, ritonavir, abafungin, and bleomycin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture.

Uniqueness

methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole moiety, which is known for its pharmacological significance. Below is a detailed overview of the biological activities associated with this compound, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its five-membered heterocyclic thiazole ring, which contains nitrogen and sulfur atoms. The compound's structure can be represented as follows:

Methyl 1 1 3 thiazol 5 yl propan 2 yl amine\text{Methyl 1 1 3 thiazol 5 yl propan 2 yl amine}

This structure allows it to interact with various biological targets, making it a candidate for medicinal chemistry applications.

1. Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Various studies have evaluated their effectiveness against different pathogens:

CompoundPathogenMIC (μg/mL)MBC (μg/mL)
This compoundStaphylococcus aureus0.250.50
This compoundEscherichia coli0.300.60
This compoundCandida albicans0.200.40

These findings indicate that this compound has potent activity against both bacterial and fungal pathogens .

2. Anticancer Activity

Research has shown that thiazole derivatives possess anticancer properties. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (μM)
HeLa (cervical cancer)10
A549 (lung cancer)15
MCF7 (breast cancer)12

The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Study on Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of thiazole derivatives, this compound was tested alongside other compounds. The results showed that it exhibited the highest activity against Staphylococcus aureus, with an MIC value of 0.25 μg/mL and an MBC of 0.50 μg/mL . This study highlights the compound's potential as a therapeutic agent in treating infections caused by resistant strains.

Research on Anticancer Properties

Another significant study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells by activating caspase pathways, leading to cell death . This mechanism suggests that this compound could be further developed into a chemotherapeutic agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Key SAR Findings:

  • The presence of the thiazole ring enhances binding affinity to biological targets.
  • Substituents on the thiazole ring influence antimicrobial and anticancer potency.
  • Electron-donating groups at specific positions can increase lipophilicity and bioactivity.

Properties

IUPAC Name

N-methyl-1-(1,3-thiazol-5-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-6(8-2)3-7-4-9-5-10-7/h4-6,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMNYPVBRVNADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CS1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566395-51-4
Record name methyl[1-(1,3-thiazol-5-yl)propan-2-yl]amine
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